
2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester is a boronic ester compound that has gained attention in the field of organic synthesis. Boronic esters are known for their versatility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. This compound combines the functional groups of hydroxypiperidine and thiazole with a boronic acid pinacol ester, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of Hydroxypiperidine: The hydroxypiperidine moiety can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.
Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester. This can be achieved by reacting the thiazole-hydroxypiperidine intermediate with a boronic acid derivative in the presence of pinacol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This compound is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The hydroxypiperidine moiety can undergo oxidation to form corresponding ketones or aldehydes. Reduction reactions can also be performed to modify the functional groups.
Substitution Reactions:
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) can be employed.
Reduction: Reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are used.
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl or diaryl compounds.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of boronic ester, hydroxypiperidine, and thiazole functional groups. In Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The hydroxypiperidine and thiazole moieties can interact with biological targets, potentially modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Commonly used in Suzuki–Miyaura coupling reactions.
Pyridine-4-boronic Acid Pinacol Ester: Employed in the synthesis of heterocyclic compounds.
1-Benzylpyrazole-4-boronic Acid Pinacol Ester: Used as a model compound in stability studies.
Uniqueness
2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester is unique due to the combination of its functional groups, which provide versatility in chemical reactions and potential applications in various fields. The presence of the hydroxypiperidine and thiazole moieties distinguishes it from other boronic esters, offering unique reactivity and biological activity.
Properties
Molecular Formula |
C14H23BN2O3S |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C14H23BN2O3S/c1-13(2)14(3,4)20-15(19-13)11-9-21-12(16-11)17-7-5-10(18)6-8-17/h9-10,18H,5-8H2,1-4H3 |
InChI Key |
YQSMGBJOWWKDCE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCC(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


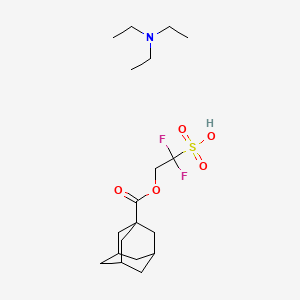


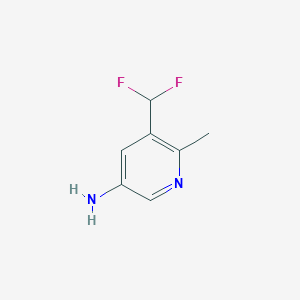
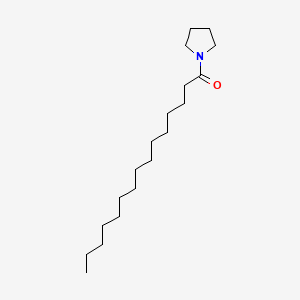
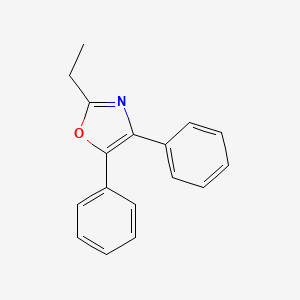
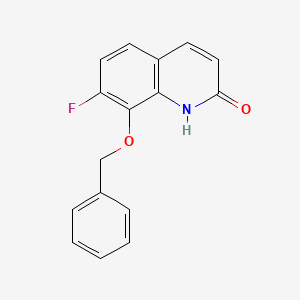
![3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937771.png)
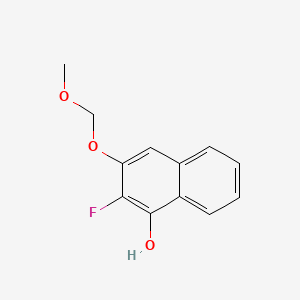
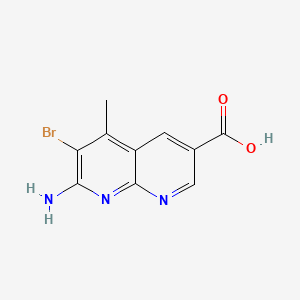
![N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide](/img/structure/B13937787.png)
![2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole](/img/structure/B13937794.png)
![tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13937804.png)

